Propanamide, 2-amino-N-(2,4-dimethylphenyl)-
Description
Propanamide, 2-amino-N-(2,4-dimethylphenyl)- (CAS: 145390-15-4) is an alaninamide derivative featuring a propanamide backbone substituted with an amino group at the second carbon and a 2,4-dimethylphenyl moiety at the nitrogen atom. This compound is structurally related to the antiarrhythmic drug Tocainide Hydrochloride (CAS: 53984-75-1), which is the hydrochloride salt of 2-amino-N-(2,6-dimethylphenyl)propanamide . The positional isomerism of the dimethyl groups (2,4- vs. 2,6-substitution) significantly influences pharmacological properties, as the 2,6-dimethyl configuration in Tocainide is critical for sodium channel blocking activity. The 2,4-dimethyl variant may exhibit distinct physicochemical and biological behaviors, warranting comparative analysis with its analogs .
Properties
CAS No. |
145390-15-4 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) |
InChI Key |
FMGZKIABODMQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N)C |
Origin of Product |
United States |
Preparation Methods
Protection of 2-Aminopropanoic Acid
The amino group of 2-aminopropanoic acid (alanine) is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions. This step prevents unwanted side reactions during subsequent amide bond formation:
Yields for Boc protection typically exceed 90% under optimized conditions.
Activation and Coupling
The Boc-protected acid is activated using coupling agents such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of N-ethyldiisopropylamine (DIPEA) or triethylamine (NEt). Reaction with 2,4-dimethylaniline in DMF at room temperature for 24 hours forms the amide bond:
Ar = 2,4-dimethylphenyl. This method mirrors protocols for naphthoquinone-benzamides, achieving yields of 75–90%.
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the final product:
Deprotection proceeds quantitatively, with purification via recrystallization.
Nucleophilic Substitution of Mesylated Intermediates
Esterification of Hydroxy Acids
Inspired by the synthesis of 3-amino-2,2-dimethylpropionamide, 2-hydroxypropanoic acid is esterified to its methyl ester using sulfuric acid in methanol:
Mesylation
The hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) in pyridine:
Displacement with 2,4-Dimethylaniline
The mesylate undergoes nucleophilic substitution with 2,4-dimethylaniline in DMF at 80–100°C for 12–24 hours:
However, aromatic amines exhibit lower nucleophilicity than ammonia, necessitating prolonged reaction times and yielding 50–70%.
Hydrolysis and Amination
The ester is hydrolyzed to the carboxylic acid, followed by amination via nitration and reduction or direct substitution:
This multi-step approach complicates scalability.
Comparative Analysis of Methods
| Parameter | Coupling Method | Substitution Method |
|---|---|---|
| Steps | 3 (protection, coupling, deprotection) | 4 (esterification, mesylation, substitution, hydrolysis) |
| Yield | 70–85% | 40–60% |
| Reaction Time | 24–48 hours | 48–72 hours |
| Purification | Recrystallization | Column chromatography |
| Scalability | High (uses common reagents) | Moderate (mesylation hazardous) |
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Oxidation: Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent and conditions used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like nitric acid (HNO(_3)) for nitration, sulfuric acid (H(_2)SO(_4)) for sulfonation, and halogens (Cl(_2), Br(_2)) for halogenation are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which Propanamide, 2-amino-N-(2,4-dimethylphenyl)-, exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and amide groups allows for hydrogen bonding and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Isomers: 2,4- vs. 2,6-Dimethylphenyl Substitution
The positional isomerism of the dimethylphenyl group is a key differentiating factor. For example:
Substituent Variations on the Propanamide Chain
Chlorinated analogs demonstrate how substituents affect synthesis and applications:
The chloro substituent introduces electrophilic reactivity, making these compounds suitable for further functionalization. However, the amino group in the target compound may enhance hydrogen bonding, influencing solubility and biological interactions .
Chain Length Variations: Acetamide vs. Propanamide
Shortening the carbon chain from propanamide to acetamide alters molecular properties:
The acetamide derivative’s lower molecular weight and compact structure may improve metabolic stability but reduce membrane permeability compared to the propanamide variant .
Functional Group Modifications in Alaninamide Derivatives
highlights alaninamide derivatives with benzyloxy and trifluoromethyl substitutions. For example:
- 2-amino-N-(4-((2-(trifluoromethyl)benzyl)oxy)benzyl)propanamide (29): 95% yield, 96.13% purity, C18H19F3N2O2 .
- 2-amino-N-(4-((4-(trifluoromethoxy)benzyl)oxy)benzyl)propanamide (31): 96% yield, 96.82% purity, C18H19F3N2O3 .
These compounds exhibit high purity (>95%) and are synthesized via DCC-mediated coupling, suggesting that similar methods could apply to the target compound. The trifluoromethyl groups enhance metabolic resistance and electronegativity, which are absent in the 2,4-dimethylphenyl variant .
Q & A
Advanced Research Question
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to remove lipids/proteins .
- Internal Standards : Spike deuterated analogues (e.g., d₃-methyl groups) to correct for ion suppression in LC-MS .
- Matrix-Matched Calibration : Prepare standards in blank matrix (e.g., beeswax or serum) to account for signal attenuation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
